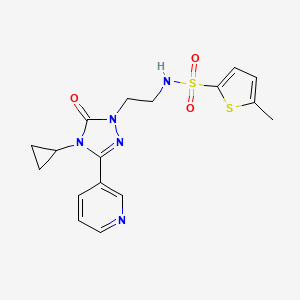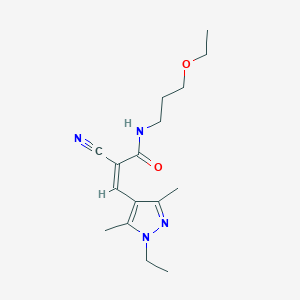![molecular formula C22H21N3O3S2 B2801374 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 877654-90-5](/img/structure/B2801374.png)
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
作用機序
Target of Action
The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which participates in histone methylation and gene silencing. It plays a crucial role in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
The compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the methylation of histones, thereby influencing gene expression. This can lead to changes in cellular functions and behaviors .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Histone methylation is a process that controls gene expression. By inhibiting EZH2, the compound can alter the methylation status of histones, leading to changes in gene expression patterns. This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The compound’s effectiveness against various cancer cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has demonstrated potent antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 cells . It has been shown to induce apoptosis (programmed cell death) in a concentration-dependent manner and inhibit cell migration . These effects suggest that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
準備方法
The synthesis of 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the thieno[3,2-d]pyrimidine core.
Thioether formation: The thioether linkage is formed by reacting the intermediate with a suitable thiol compound.
Acetamide formation:
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially involving catalytic processes and continuous flow techniques.
化学反応の分析
2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the thioether linkage can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
科学的研究の応用
Medicinal Chemistry: Due to its thieno[3,2-d]pyrimidine core, it may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.
Chemical Synthesis: As an intermediate, it can be used in the synthesis of more complex molecules for various applications.
Material Science: Its unique structure may lend itself to the development of new materials with specific properties.
類似化合物との比較
Similar compounds to 2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide include other thieno[3,2-d]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. Examples include:
- 2-((3-(4-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
- 2-((3-(3-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
These compounds highlight the versatility of the thieno[3,2-d]pyrimidine core and its potential for modification to achieve desired properties.
特性
IUPAC Name |
2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-6-8-15(9-7-14)23-19(26)13-30-22-24-18-10-11-29-20(18)21(27)25(22)16-4-3-5-17(12-16)28-2/h3-9,12H,10-11,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXHTOMTKHYQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)OC)SCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)
![1-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)propan-1-one](/img/structure/B2801297.png)


![6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2801303.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2801305.png)
![3-{9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2801306.png)
![4-bromo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2801308.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2801310.png)


